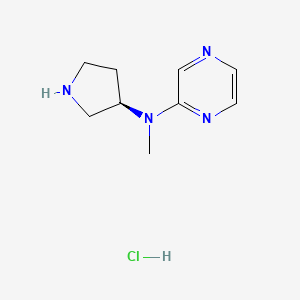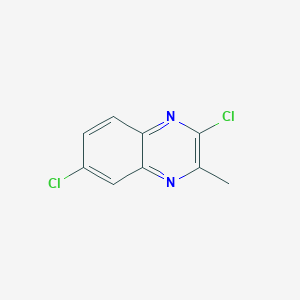
(R)-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride is a chemical compound with the molecular formula C8H14Cl2N4. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazine ring and a pyrrolidine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride typically involves the reaction of pyrazine derivatives with pyrrolidine under specific conditions. One common method includes the use of a catalyst-free synthesis approach, which involves the reaction of N-hetaryl ureas with alcohols . This environmentally friendly technique yields a wide range of substituted carbamates.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions and purification techniques . The process ensures high purity and consistency, which is crucial for its applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
®-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of ®-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride, which can be further utilized in scientific research and industrial applications.
Aplicaciones Científicas De Investigación
®-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Mecanismo De Acción
The mechanism of action of ®-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of bacterial growth or modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
®-N-(Pyrrolidin-3-yl)pyrazin-2-amine dihydrochloride: This compound shares a similar structure but differs in its specific substituents and properties.
Substituted pyrazine derivatives: These compounds have variations in the pyrazine ring, leading to different chemical and biological properties.
Uniqueness
®-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride is unique due to its specific combination of a pyrazine ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H15ClN4 |
|---|---|
Peso molecular |
214.69 g/mol |
Nombre IUPAC |
N-methyl-N-[(3R)-pyrrolidin-3-yl]pyrazin-2-amine;hydrochloride |
InChI |
InChI=1S/C9H14N4.ClH/c1-13(8-2-3-10-6-8)9-7-11-4-5-12-9;/h4-5,7-8,10H,2-3,6H2,1H3;1H/t8-;/m1./s1 |
Clave InChI |
ZUKYUIPSZDFPME-DDWIOCJRSA-N |
SMILES isomérico |
CN([C@@H]1CCNC1)C2=NC=CN=C2.Cl |
SMILES canónico |
CN(C1CCNC1)C2=NC=CN=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dimethyl-6,7,8,9-tetrahydro[1,2]oxazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B11887126.png)







![Methyl 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B11887175.png)
![3-Methylsulfanyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11887180.png)

![3-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine](/img/structure/B11887185.png)

![6-Bromo-7-fluoroimidazo[1,5-a]pyridine](/img/structure/B11887188.png)
